

# NIR-797-Isothiocyanate: A Technical Overview of a Near-Infrared Cyanine Dye

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## Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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## Core Conclusion: Is NIR-797-Isothiocyanate a Cyanine Dye?

Yes, **NIR-797-isothiocyanate** is definitively classified as a cyanine dye. This classification is based on its chemical structure, which is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. Its systematic name, 1,1'-Bis(4-sulfobutyl)-11-(4-isothiocyanatophenylthio)-3,3,3',3'-tetramethyl-10,12-trimethyleneindotricarbocyanine monosodium salt, explicitly includes "indotricarbocyanine," a specific class of cyanine dyes.<sup>[1]</sup> This structural motif is the hallmark of the cyanine dye family, enabling their characteristic strong absorption and fluorescence in the visible and near-infrared (NIR) spectrum. Commercial suppliers also categorize **NIR-797-isothiocyanate** as a cyanine dye suitable for labeling proteins and other biomolecules.

## Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of **NIR-797-isothiocyanate**. It is important to note that while the excitation and emission maxima are well-documented, specific values for the molar extinction coefficient and fluorescence quantum yield are not readily available in the public domain.

Property	Value	Source
Chemical Formula	C45H50N3NaO6S4	
Molecular Weight	880.14 g/mol	[1][2]
Excitation Maximum ( $\lambda_{ex}$ )	795 nm (in 0.1 M phosphate, pH 7.0)	[2]
Emission Maximum ( $\lambda_{em}$ )	817 nm (in 0.1 M phosphate, pH 7.0)	[2]
Purity	>90%	
Solubility	Soluble in ethanol	
Storage Temperature	2-8°C	[2]

## Experimental Protocols

### Labeling of T-cells with NIR-797-Isothiocyanate for In Vivo Imaging

This protocol is based on a study by Zheng et al. for the in vivo imaging of labeled T-cells.[3]

Materials:

- **NIR-797-isothiocyanate**
- T-cells
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Centrifuge

Procedure:

- Prepare a stock solution of **NIR-797-isothiocyanate** in a suitable solvent like DMSO.

- Harvest and wash the T-cells with PBS.
- Resuspend the T-cells in cell culture medium at a desired concentration.
- Add the **NIR-797-isothiocyanate** stock solution to the T-cell suspension to a final concentration of 20  $\mu\text{M}$ .
- Incubate the cells for 30 minutes under appropriate cell culture conditions.
- After incubation, wash the labeled T-cells with PBS three times to remove any unbound dye.
- Resuspend the final labeled T-cell pellet in a suitable buffer for injection and in vivo imaging.
- The labeling efficiency can be assessed using fluorescence microscopy or flow cytometry.

## General Protocol for Antibody Conjugation with NIR-797-Isothiocyanate

The following is a representative protocol for conjugating **NIR-797-isothiocyanate** to an antibody. This protocol is adapted from established methods for other isothiocyanate-based dyes, such as FITC, and is based on the chemical reactivity of the isothiocyanate group with primary amines on the antibody.

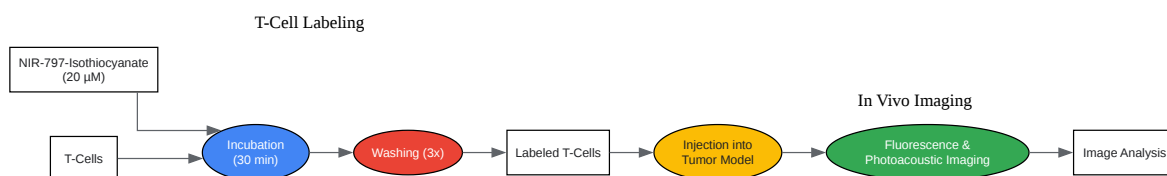
### Materials:

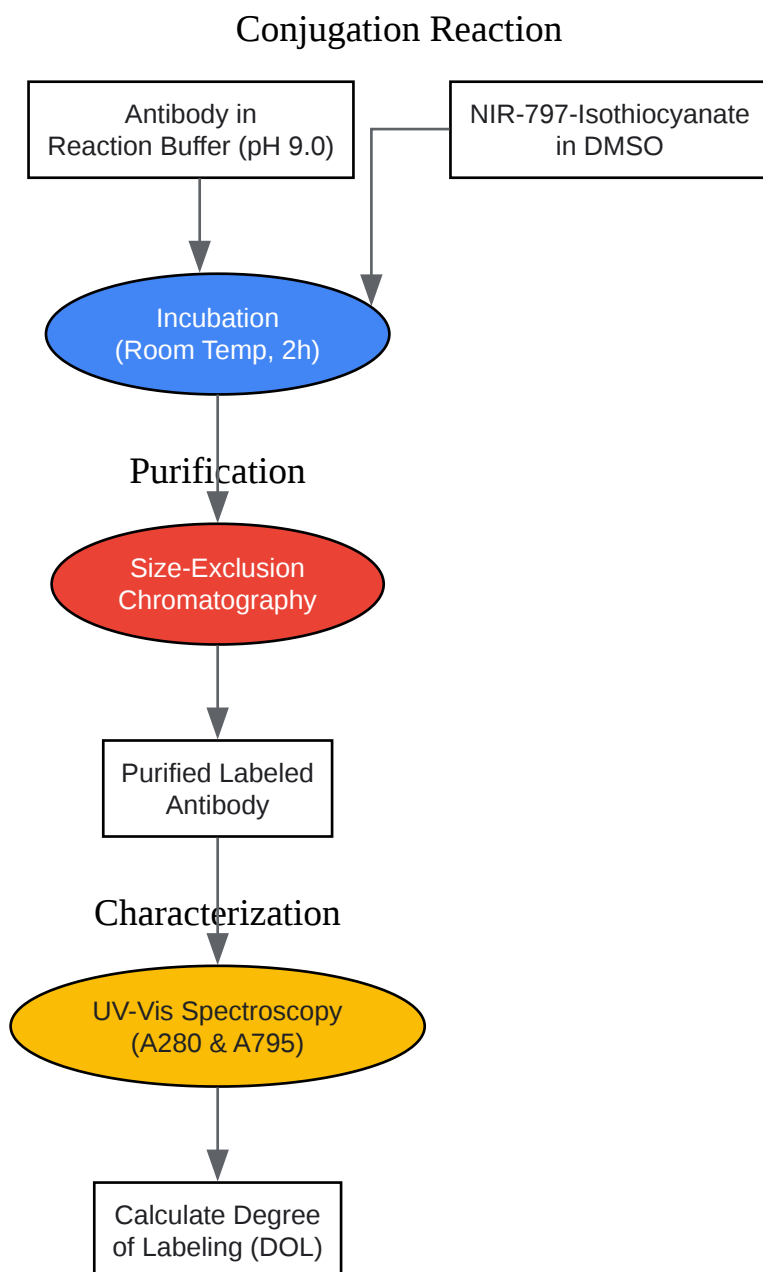
- Purified antibody (at a concentration of at least 2 mg/mL)
- **NIR-797-isothiocyanate**
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Storage Buffer: PBS with 0.1% sodium azide, pH 7.4

### Procedure:

- Antibody Preparation:
  - Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide. If necessary, dialyze the antibody against PBS.
  - Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.
- Dye Preparation:
  - Immediately before use, dissolve **NIR-797-isothiocyanate** in anhydrous DMSO to a concentration of 1 mg/mL.
- Conjugation Reaction:
  - Slowly add the dissolved **NIR-797-isothiocyanate** to the antibody solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
  - Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
- Purification:
  - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.
  - The first colored fraction to elute will be the conjugated antibody.
- Characterization:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance (around 795 nm) and at 280 nm (for protein concentration).

## Visualizations





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## References

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- 2. NIR-797 isothiocyanate fluorescence, = 70 coupling to amines 152111-91-6 [sigmaaldrich.com]
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